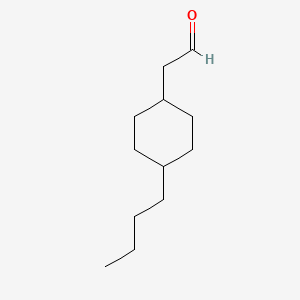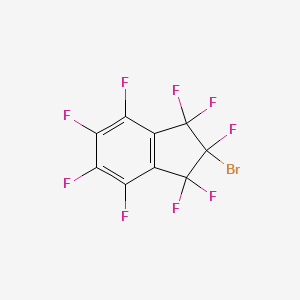
2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene is a fluorinated organic compound It is characterized by the presence of a bromine atom and multiple fluorine atoms attached to an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene typically involves the bromination of a fluorinated indene precursor. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-fluoroindene, while oxidation can produce a fluoroindene ketone.
Applications De Recherche Scientifique
2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty materials, such as fluorinated polymers and coatings, due to its unique chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby increasing its potency and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane
- 2-Bromo-3,3,3-trichloropropene
- 2-Bromo-N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine
Uniqueness
Compared to similar compounds, 2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene stands out due to its higher degree of fluorination, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in applications requiring high-performance materials or bioactive compounds with enhanced pharmacokinetic profiles.
Propriétés
Numéro CAS |
88953-14-4 |
|---|---|
Formule moléculaire |
C9BrF9 |
Poids moléculaire |
358.99 g/mol |
Nom IUPAC |
2-bromo-1,1,2,3,3,4,5,6,7-nonafluoroindene |
InChI |
InChI=1S/C9BrF9/c10-9(19)7(15,16)1-2(8(9,17)18)4(12)6(14)5(13)3(1)11 |
Clé InChI |
KSBOOYRUBPFWFD-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)F)(F)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


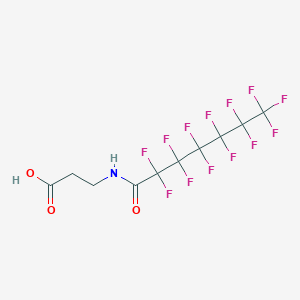
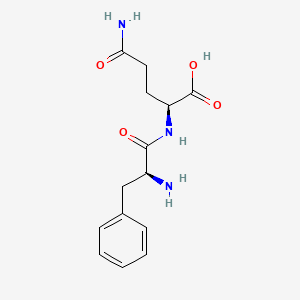

![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)
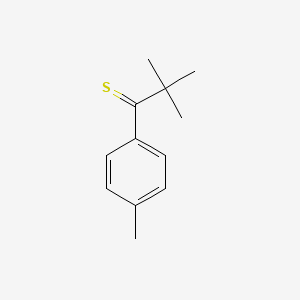
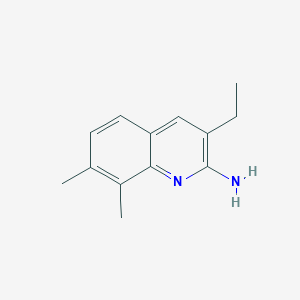
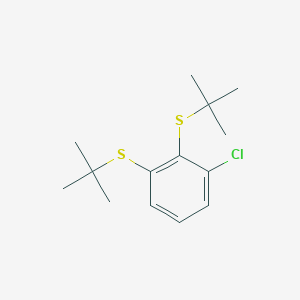
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B14142780.png)
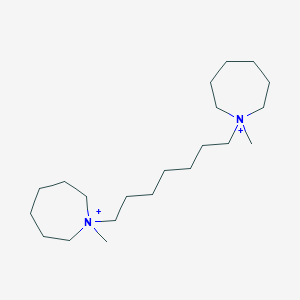

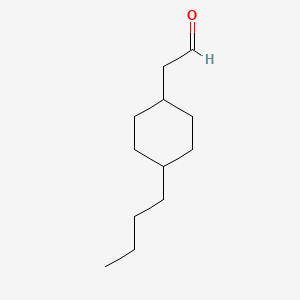
![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
